Redox State Differentiation: Non-Oxidized Tricyclic Core vs. 4-Oxo Analog (CAS 1250999-42-8)
The target compound (C15H19NO2) possesses a methylene unit at the 4-position of the tricyclic core, whereas its closest commercial analog, CAS 1250999-42-8 (C15H17NO3), bears a ketone at that site. This difference results in a molecular formula that contains two additional hydrogen atoms and one fewer oxygen atom. The target compound has a molecular weight of 245.32 g/mol, compared to 259.30 g/mol for the 4-oxo analog . The absence of the ketone eliminates a hydrogen-bond acceptor site and alters the local electron density of the ring system, which is critical for any downstream reaction requiring nucleophilic attack or metal-catalyzed cross-coupling at the benzylic position. The SMILES of the target compound is O=C(C12CC3=CC=CC=C3C(C2)CNC1)OCC .
| Evidence Dimension | Molecular formula, molecular weight, and oxidation state at C-4 position |
|---|---|
| Target Compound Data | C15H19NO2, MW = 245.32 g/mol, C-4 = CH2 (no ketone) |
| Comparator Or Baseline | CAS 1250999-42-8 (Ethyl 4-oxo-1,3,4,6-tetrahydro-1,5-methanobenzo[d]azocine-5(2H)-carboxylate): C15H17NO3, MW = 259.30 g/mol, C-4 = C=O (ketone) |
| Quantified Difference | ΔMW = -13.98 g/mol; ΔFormula = +2H, -1O vs. comparator; 4-oxo analog is oxidized relative to target |
| Conditions | Structural comparison based on molecular formula and IUPAC nomenclature from vendor databases |
Why This Matters
Selection of the non-oxidized target compound ensures the correct oxidation state for synthetic sequences that are incompatible with a ketone, such as enolate alkylation or reductive amination at the piperidine nitrogen, directly affecting synthetic route feasibility and yield.
